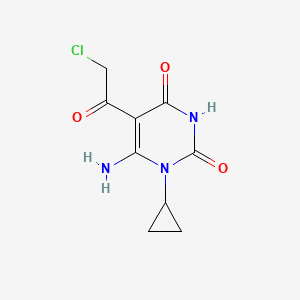

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Description

This compound features a pyrimidine-2,4-dione core with key substituents:

- 5-Chloroacetyl group: Introduces electrophilic reactivity, enabling nucleophilic substitution or conjugation.

- 1-Cyclopropyl group: A strained three-membered ring that improves metabolic stability and modulates lipophilicity compared to linear alkyl chains.

Its structural framework is widely explored in medicinal chemistry for antiparasitic, antimicrobial, and enzyme-inhibitory activities.

Properties

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-cyclopropylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c10-3-5(14)6-7(11)13(4-1-2-4)9(16)12-8(6)15/h4H,1-3,11H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROVKHYXVSYZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C(=O)NC2=O)C(=O)CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the formation of the desired product under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.

Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a precursor for bioactive molecules, particularly in the development of new drugs.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

Key Insights :

Substituent Variations at Position 5

Key Insights :

- Chloroacetyl offers reactivity for targeted covalent inhibition but may limit selectivity.

- Bromo-phenylisoxazoloquinolinyl and thiazole groups expand π-π stacking and hydrogen-bonding capabilities, critical for antiparasitic activity .

Biological Activity

6-Amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 243.65 g/mol. The compound features a pyrimidine ring substituted with an amino group and a chloroacetyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its structure, which allows it to interact with various biological targets. The chloroacetyl group is known for its ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of specific enzymes or receptors involved in cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on chloroacetamides has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These compounds demonstrated varying degrees of efficacy against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Activity Against | Efficacy Level |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | S. aureus | High |

| N-(4-fluorophenyl) chloroacetamide | MRSA | Moderate |

| 6-Amino-5-(chloroacetyl) derivative | E. coli | Low |

| 6-Amino-5-(chloroacetyl) derivative | C. albicans | Moderate |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives have been widely studied for their ability to inhibit tumor growth through various mechanisms, including DNA intercalation and inhibition of topoisomerases. In vitro studies on related compounds have shown cytotoxic effects against several cancer cell lines .

Case Studies

- Study on Chloroacetamides : A study screened multiple chloroacetamides for antimicrobial activity, revealing that modifications in the substituents significantly impacted their effectiveness against different pathogens. The findings indicated that the presence of halogenated groups enhanced lipophilicity, aiding membrane penetration .

- Anticancer Research : Another investigation focused on pyrimidine derivatives found that certain modifications led to increased potency against cancer cell lines. These modifications often included substituents that enhanced interaction with cellular targets involved in proliferation and survival pathways .

Q & A

Q. What are the recommended synthetic strategies for preparing 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione?

- Methodological Answer : The compound can be synthesized via alkylation of a pyrimidine-dione precursor. For example, alkylation of 6-aminouracil derivatives with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) is a common approach. A similar method was reported for synthesizing 1-alkyl-5-methyl-6-thiazolyl-pyrimidine-diones using benzyl chlorides and chloroacetamides in DMF . Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis of the chloroacetyl group.

- Optimizing reaction time (typically 4–6 hours at 60–80°C) to balance yield and purity.

- Purification via column chromatography (C18 columns) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the compound’s structure and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H NMR : Identify cyclopropyl protons (δ 1.0–1.5 ppm as a multiplet) and chloroacetyl carbonyl signals (δ 170–175 ppm in 13C NMR). For example, cyclopropyl derivatives in similar compounds showed distinct splitting patterns due to ring strain .

- HPLC-MS : Monitor purity (>95%) using C18 columns (e.g., 100 × 4 mm) with a 25-minute gradient elution (water/acetonitrile + 0.1% formic acid) .

- Elemental Analysis : Confirm empirical formula (e.g., C9H9ClN3O3) with deviations <0.3% .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Avoid heat sources and sparks due to thermal instability of the chloroacetyl group (decomposes >120°C) .

- Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact.

- Store at 2–8°C under inert gas (argon) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The pyrimidine-dione core can exist in keto-enol forms, altering proton shifts. Use DMSO-d6 as a solvent to stabilize tautomers .

- Impurities from side reactions : For example, incomplete alkylation may leave residual cyclopropane precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and repeat purification if necessary .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine-dione scaffold?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic directing groups : The chloroacetyl group at position 5 directs substitutions to position 6. For example, nucleophilic attacks (e.g., with amines) favor position 6 due to electron-withdrawing effects .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity at electron-deficient positions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .

Q. How can computational methods aid in predicting biological activity or reaction pathways?

- Methodological Answer :

- Molecular docking : Screen against target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. For example, pyrimidine-dione derivatives showed binding affinity to nucleotide-binding pockets in prior studies .

- DFT calculations : Predict reaction mechanisms (e.g., chloroacetyl group hydrolysis) by analyzing transition states and Gibbs free energy barriers. Gaussian or ORCA software can model these pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of enantiomers.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopropane ring formation to control stereochemistry .

- Process optimization : Transition from batch to continuous-flow reactors to enhance reproducibility and reduce racemization risks .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell-based assays?

- Methodological Answer : Variability may stem from:

- Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation.

- Metabolic instability : Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to cell media to prevent degradation .

- Control experiments : Include a structurally similar inactive analog (e.g., 6-amino-5-acetyl derivative) to differentiate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.